Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene
Description
Properties
CAS No. |
32677-47-7 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C10H12.C4H2O3.C3H8O2/c1-2-9-7-4-5-8(6-7)10(9)3-1;5-3-1-2-4(6)7-3;1-3(5)2-4/h1-2,4-5,7-10H,3,6H2;1-2H;3-5H,2H2,1H3 |
InChI Key |
KCRQNTINBSSIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C1C=CC2C1C3CC2C=C3.C1=CC(=O)OC1=O |
Related CAS |
32677-47-7 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Furan-2,5-dione
Furan-2,5-dione, commonly known as maleic anhydride, is a critical intermediate in polymer and resin industries. Its synthesis primarily involves catalytic oxidation or dehydration routes.
Oxidation of Benzene or Butane
The industrial production of furan-2,5-dione historically relied on benzene oxidation using vanadium pentoxide ($$V2O5$$) catalysts at 400–450°C. However, due to benzene’s toxicity, modern processes favor n-butane oxidation:
$$
C4H{10} + 3O2 \rightarrow C4H2O3 + 4H2O
$$
This exothermic reaction achieves 50–60% yields in fluidized-bed reactors with $$V2O5$$-$$P2O5$$ catalysts. Side products like acrylic acid are minimized by maintaining oxygen-rich conditions (10–20% $$O2$$) and temperatures below 450°C.
Dehydration of Maleic Acid
Maleic acid dehydration offers a laboratory-scale alternative:
$$
HOOCCH2CH2COOH \rightarrow C4H2O3 + 2H2O
$$
Using sulfuric acid as a dehydrating agent at 150–200°C, this method yields >85% furan-2,5-dione. Vacuum distillation purifies the product, though residual sulfuric acid necessitates neutralization steps.
Table 1: Comparative Analysis of Furan-2,5-dione Synthesis Routes
| Method | Feedstock | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Butane oxidation | n-Butane | $$V2O5$$-$$P2O5$$ | 400–450 | 50–60 |
| Benzene oxidation | Benzene | $$V2O5$$ | 350–400 | 45–55 |
| Maleic acid dehydration | Maleic acid | $$H2SO4$$ | 150–200 | 80–90 |
Synthesis of Propane-1,2-diol
Propane-1,2-diol (propylene glycol) is widely used in food, pharmaceuticals, and polymers. Industrial production employs hydrolytic and catalytic methods, while recent advances focus on enantioselective synthesis.
Hydrolysis of Propylene Oxide
The predominant industrial method involves acid- or base-catalyzed hydrolysis of propylene oxide:
$$
C3H6O + H2O \rightarrow C3H8O2
$$
Yields exceed 90% using sulfuric acid (0.1–0.5% w/w) at 50–70°C. Continuous reactors with distillation columns remove water to shift equilibrium toward propane-1,2-diol.
Catalytic Hydrogenation of Lactides
A patent-pending method (US20140212957A1) produces optically pure propane-1,2-diol (>99% e.e.) via lactide hydrogenation. Key steps include:
- Heterogeneous Catalysis : Lactides react with hydrogen under 145–155°C and 30–50 bar pressure using ruthenium-based catalysts.
- Distillation : The crude product is distilled to isolate propane-1,2-diol (b.p. 188°C) from solvents like toluene.
- Protective Group Strategy : Tert-butyl groups enhance enantiomeric purity during O-acetylation, enabling recyclability.
Table 2: Propane-1,2-diol Production Metrics
| Method | Catalyst | Temperature (°C) | Pressure (bar) | Optical Purity (% e.e.) |
|---|---|---|---|---|
| Propylene oxide hydrolysis | $$H2SO4$$ | 50–70 | Ambient | Racemic |
| Lactide hydrogenation | Ru complexes | 145–155 | 30–50 | >99 |
Preparation of Tricyclo[5.2.1.02,6]deca-3,8-diene
Tricyclo[5.2.1.02,6]deca-3,8-diene (dicyclopentadiene, DCPD) is a strained hydrocarbon used in resins and elastomers. Its synthesis centers on cyclopentadiene dimerization.
Thermal Dimerization of Cyclopentadiene
Cyclopentadiene undergoes a Diels-Alder reaction at 30–100°C to form endo-dicyclopentadiene:
$$
2 \ C5H6 \rightarrow C{10}H{12}
$$
The exothermic reaction achieves 70–80% yields, with distillation removing unreacted monomer. Storage below 10°C prevents retro-Diels-Alder decomposition.
Catalytic Polymerization
Ziegler-Natta catalysts (e.g., TiCl$$4$$-AlEt$$3$$) facilitate DCPD polymerization into thermosetting resins. However, this method is less common due to side reactions and catalyst costs.
Table 3: Dicyclopentadiene Synthesis Parameters
| Parameter | Value |
|---|---|
| Reaction Temperature | 30–100°C |
| Yield | 70–80% |
| Boiling Point | 170°C |
| Stability | Explosive peroxides if aerated |
Comparative Analysis of Methodologies
Scalability and Industrial Relevance
- Furan-2,5-dione : Butane oxidation dominates due to feedstock availability, though maleic acid dehydration suits small-scale needs.
- Propane-1,2-diol : Hydrolysis remains cost-effective, while lactide hydrogenation meets pharmaceutical-grade demands.
- Dicyclopentadiene : Thermal dimerization is universally adopted, albeit with stringent storage protocols.
Chemical Reactions Analysis
Hydrolysis of Maleic Anhydride
The furan-2,5-dione component undergoes rapid hydrolysis in aqueous environments to form maleic acid:
This reaction is reversible under anhydrous conditions and serves as the foundation for subsequent esterification steps.
Esterification with Glycerol
Propane-1,2,3-triol reacts with maleic anhydride via nucleophilic acyl substitution, forming mono-, di-, or tri-esters depending on stoichiometry:
| Reaction Conditions | Product | Catalyst |
|---|---|---|
| 1:1 molar ratio, 80–100°C | Monoglycerol maleate | Acid (e.g., H₂SO₄) |
| 1:2 molar ratio, 120–140°C | Diglycerol maleate | Base (e.g., NaOH) |
| Excess glycerol, 160–180°C | Triglycerol maleate (cross-linked) | None |
These esters serve as intermediates for polyester or alkyd resin synthesis .
Polymerization via Diels-Alder Cycloaddition
Dicyclopentadiene participates in [4+2] cycloaddition with maleic anhydride-derived dienophiles, forming thermally reversible cross-links:
Key parameters :
-
Reaction rate peaks at 150–180°C.
-
Retro-Diels-Alder occurs above 200°C, enabling recyclability.
Atmospheric Degradation Pathways
Gas-phase reactions with oxidants like Cl radicals exhibit fall-off kinetics:
| Parameter | Value | Conditions |
|---|---|---|
| Rate coefficient (k) | 296 K, N₂ bath gas | |
| Activation energy (Eₐ) | Third-law analysis | |
| Major degradation products | CO (83%), CO₂ (188%), HC(O)Cl (65%) | Air bath gas |
Comparative Reactivity Table
| Component | Primary Reaction | Rate Determinant |
|---|---|---|
| Furan-2,5-dione | Hydrolysis/esterification | Electrophilicity of carbonyl |
| Propane-1,2,3-triol | Esterification | Hydroxyl group accessibility |
| Dicyclopentadiene | Diels-Alder cycloaddition | Ring strain and π-orbital alignment |
Scientific Research Applications
Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for potential biological activity and interactions with biomolecules.
Medicine: : Explored for its therapeutic potential in drug development.
Industry: : Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Furan-2,5-dione
Furan-2,5-dione (maleic anhydride) is a cyclic dicarboxylic anhydride. While direct data on its reactivity or applications are absent in the provided evidence, structurally related furandiones (e.g., Furan-2,3-dione) are documented. For instance, Furan-2,3-dione reacts with diamines to form heterocyclic dyes (e.g., quinoxaline derivatives) under mild conditions with high yields (75–90%) .
Propane-1,2-diol
Propane-1,2-diol (propylene glycol) is a diol with industrial and pharmaceutical applications. Safety data from indicate workplace exposure limits (WELs) of 10 mg/m³ for particulates and 474 mg/m³ for total vapor.
Tricyclo[5.2.1.02,6]deca-3,8-diene
This tricyclic hydrocarbon is structurally related to 5-methyltricyclo[5.2.1.02,6]deca-3,8-diene (CAS 16327-42-7), a component in polymers. Its molecular formula is C11H14, and it is synthesized as part of complex bicyclic systems .
Comparative Analysis
Furan-2,5-dione vs. Similar Furandiones
Key Findings :
Propane-1,2-diol vs. Other Diols
Propane-1,2-diol is compared to 2,2-dimethylpropane-1,3-diol () and general diol safety profiles:
Key Findings :
Tricyclo[5.2.1.02,6]deca-3,8-diene vs. Related Cyclic Hydrocarbons
Comparisons focus on bicyclic/tricyclic hydrocarbons in synthesis and materials science:
Biological Activity
Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene, commonly referred to as a complex organic compound with significant biological activities, is gaining attention in various fields such as pharmaceuticals and materials science. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 322.267 g/mol. It features a furan ring structure with multiple functional groups that contribute to its reactivity and biological properties. The compound's structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂O₆ |
| Molecular Weight | 322.267 g/mol |
| CAS Number | 81331-34-2 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Properties
Research indicates that Furan-2,5-dione derivatives exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics. For instance, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations.
Anticancer Activity
The anticancer properties of Furan-2,5-dione have also been explored. A study published in the Journal of Medicinal Chemistry highlighted that certain analogs could induce apoptosis in cancer cells through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, Furan-2,5-dione has been reported to exhibit anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Inhibition of Bacterial Growth : In a controlled laboratory study, Furan-2,5-dione was tested against various strains of bacteria. The results showed a 70% reduction in bacterial colonies at concentrations as low as 50 µg/mL.
- Cancer Cell Line Studies : A series of experiments conducted on human cancer cell lines revealed that treatment with Furan-2,5-dione derivatives led to a significant decrease in cell viability (up to 80%) compared to untreated controls over 48 hours .
- Inflammation Model : In animal models of inflammation, administration of Furan-2,5-dione resulted in reduced swelling and pain response compared to control groups, indicating its potential as an anti-inflammatory agent .
Synthesis and Applications
Furan-2,5-dione can be synthesized through several methods including the oxidation of furan derivatives or via cycloaddition reactions involving diene compounds. Its unique structure allows it to serve as a precursor for various pharmaceuticals and polymers.
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Oxidation | Oxidizing furan derivatives |
| Diels-Alder Reaction | Cycloaddition with dienes |
| Polymerization | Formation of polymers for material science |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Furan-2,5-dione derivatives, and how can purity be validated?
- Methodology : Synthesis typically involves cyclization reactions of substituted maleic anhydrides or oxidative coupling of diols. For example, Furan-2,3-dione derivatives can be prepared via reactions with diaminoanthraquinones under mild conditions (benzene, 48 hours, room temperature) . Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradients), followed by recrystallization. Purity validation requires thin-layer chromatography (TLC) for preliminary checks and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular integrity .
Q. How can researchers characterize the thermal stability of tricyclo[5.2.1.0²,⁶]deca-3,8-diene?
- Methodology : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) determines decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points or exothermic decomposition peaks). For example, tricyclo compounds like Tricyclo[4.2.0.0²,⁵]octa-3,7-diene exhibit ionization energies (IE) of 8.27–8.90 eV, which correlate with stability under electron impact . Cross-reference with gas chromatography-mass spectrometry (GC-MS) ensures no volatile byproducts form during heating .
Q. What solvent systems are optimal for studying propane-1,2-diol in hybrid organic-inorganic reactions?
- Methodology : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance solubility in SN2 reactions, while toluene or dichloromethane (DCM) suit Friedel-Crafts alkylation. For kinetic studies, use deuterated solvents (e.g., DMSO-d₆) for in-situ NMR monitoring. Propane-1,2-diol’s hydroxyl groups require protection (e.g., silylation) in acidic conditions to prevent side reactions. Solvent selection should align with reaction mechanisms and be validated via control experiments .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of Diels-Alder reactions involving tricyclo[5.2.1.0²,⁶]deca-3,8-diene?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-rich diene reactivity. Transition state analysis (IRC calculations) identifies kinetic vs. thermodynamic control. For example, tricyclo structures’ strain energy (~50 kcal/mol) increases reactivity toward electron-deficient dienophiles. Compare computational results with experimental NMR coupling constants (J-values) to validate regioselectivity .
Q. How can contradictory data on ionization energies (IE) of tricyclo derivatives be resolved?
- Methodology : Discrepancies in IE values (e.g., 8.27 ± 0.10 eV vs. 8.90 eV for tricyclo[4.2.0.0²,⁵]octa-3,7-diene) arise from experimental setups (electron impact vs. photoelectron spectroscopy). Replicate measurements using standardized conditions (e.g., 70 eV electron energy in EI-MS). Validate with metastable ion kinetic energy (MIKE) spectrometry to distinguish fragmentation pathways. Collaborate with computational chemists to correlate IE with molecular orbital energies .
Q. What strategies optimize the synthesis of hybrid furan-tricyclo frameworks with high stereochemical fidelity?
- Methodology : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) to control stereocenters. For example, Furan-2,5-dione’s C5 position reacts regioselectively with aminoanthraquinones to form naphthoquinoxaline derivatives . Monitor diastereomer ratios via HPLC (chiral columns) or circular dichroism (CD). X-ray crystallography resolves absolute configurations, while NOESY NMR confirms spatial arrangements .
Q. How do solvent effects influence the tautomeric equilibria of Furan-2,5-dione derivatives?
- Methodology : Solvatochromic studies using UV-Vis spectroscopy (e.g., Kamlet-Taft parameters) quantify polarity effects. Compare tautomer populations in DMSO (high polarity) vs. chloroform (low polarity). For example, keto-enol equilibria shift toward enol forms in polar solvents due to hydrogen bonding. Variable-temperature NMR (VT-NMR) tracks equilibrium changes, while DFT calculations (implicit solvent models) predict solvent-dependent stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
